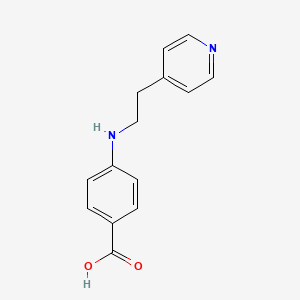
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid
概要
説明
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid is a compound with a molecular formula of C14H14N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a benzoic acid moiety linked to a pyridine ring through an ethylamine bridge, which contributes to its unique chemical properties and reactivity.
作用機序
Target of Action
The primary target of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid is the cytochrome P450 enzymes (CYPs) . These enzymes are heme-thiolate monooxygenases that catalyze the insertion of an oxygen atom into the C-H bonds of organic molecules .
Mode of Action
The compound interacts with its target, the CYPs, by binding to the heme group within the enzyme . This binding is facilitated by an acid-alcohol pair of residues located in the I-helix of the enzyme . A mutation of the threonine residue of this acid-alcohol pair to a glutamate residue can induce peroxygenase activity . In the X-ray crystal structures of this variant, an interaction of the glutamate side chain and the distal aqua ligand of the heme was observed .
Biochemical Pathways
The compound affects the biochemical pathways mediated by the CYPs. These enzymes play a crucial role in the metabolism of a wide variety of substrates, including xenobiotics and endogenous compounds . The specific pathways affected by this compound would depend on the particular substrates being metabolized by the CYPs.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific substrates being metabolized by the CYPs. For example, if the substrates are xenobiotics, the compound could potentially enhance their metabolism and facilitate their elimination from the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability. For instance, the activity of the CYPs can be influenced by the pH of the environment, as this can affect the protonation state of the compound and its binding to the enzyme . Similarly, temperature can influence the rate of enzymatic reactions, while the presence of other compounds can lead to competitive or noncompetitive inhibition of the enzyme .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-(pyridin-4-yl)ethylamine. This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
- 4-(Pyridin-4-yl)benzoic acid
- 4-(2-(Pyridin-2-yl)ethyl)amino)benzoic acid
- 4-(2-(Pyridin-3-yl)ethyl)amino)benzoic acid
Uniqueness
4-((2-(Pyridin-4-yl)ethyl)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of both the benzoic acid and pyridine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
特性
IUPAC Name |
4-(2-pyridin-4-ylethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPSADIBIBJPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


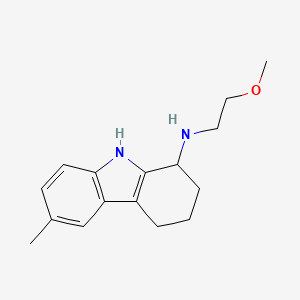

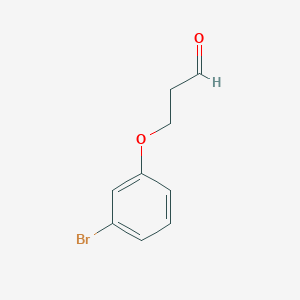
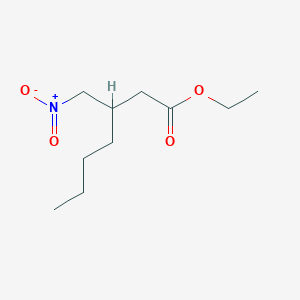
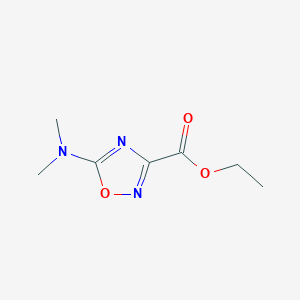

![Methyl 2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B3096355.png)
![tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096374.png)
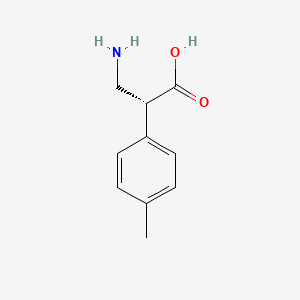

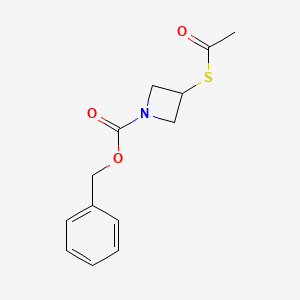
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)


